N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
The compound N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide features a dihydropyrimidinone core with a furan-2-carboxamide substituent at position 5 and a thioether-linked 2-(cyclopentylamino)-2-oxoethyl group at position 2. The cyclopentylamino group introduces lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
N-[4-amino-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c17-13-12(19-14(23)10-6-3-7-25-10)15(24)21-16(20-13)26-8-11(22)18-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,18,22)(H,19,23)(H3,17,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABPKNTOPYNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. Key reactions include the formation of the cyclopentylamino group and the subsequent introduction of the thioether and carboxamide functionalities. Reaction conditions often require the use of strong bases or acids, and careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting specific metabolic pathways. For instance, compounds with similar structures have demonstrated significant growth inhibition percentages against tumor cell lines such as SNB-19 and OVCAR-8, with growth inhibition rates exceeding 80% in some cases .
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor, binding to the active sites of specific enzymes involved in critical cellular processes. This mechanism disrupts normal metabolic functions and can lead to apoptosis in cancer cells. The ability to inhibit enzymes related to tumor growth makes it a candidate for further development as a chemotherapeutic agent .
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through multi-component reactions, such as the Ugi reaction, which allows for the efficient formation of complex structures . Understanding the synthesis pathway is crucial for optimizing its production for research and therapeutic purposes.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Anticancer Efficacy : A study highlighted the efficacy of derivatives similar to this compound in inhibiting tumor growth in vitro, with specific focus on their mechanisms of action and potential therapeutic applications .
- Pharmacological Profiles : Investigations into the pharmacokinetics and pharmacodynamics of related compounds have shown favorable profiles, indicating good absorption, distribution, metabolism, and excretion (ADME) characteristics which are essential for drug development .
- Biological Activity : The compound’s structural features contribute to its interaction with various biological targets, suggesting a broad spectrum of activity that could be harnessed for multiple therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
Key Structural Differences
The target compound’s analogs vary primarily in the substituents attached to the thioethyl moiety and the carboxamide group. Below is a comparative analysis of four related compounds:
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The cyclopentyl group in the target compound increases lipophilicity compared to the polar furan-2-ylmethyl group in CAS 868226-44-2. This difference may enhance blood-brain barrier penetration or alter solubility .
- Steric Effects : The 3-acetylphenyl group in CAS 454.5 () adds steric bulk, which could hinder binding to flat enzymatic pockets but improve selectivity for certain targets .
NMR Spectral Comparisons
highlights that substituent changes in analogs (e.g., compounds 1 and 7 vs. Rapa) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the cyclopentylamino group likely induces shifts in these regions, suggesting conformational changes that may affect interactions with biological targets .
Implications of Structural Variations
Reactivity and Stability
- Thioether Linkage : All compounds share a thioether bridge, which is susceptible to oxidation. However, bulky substituents (e.g., cyclopentyl) may sterically protect this linkage, enhancing stability compared to smaller groups like furan-methyl .
- Carboxamide Group : The furan-2-carboxamide moiety common to all analogs provides hydrogen-bonding capability, critical for target recognition.
Biological Activity
N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.5 g/mol. The structure features a pyrimidine ring, which is common in many biologically active compounds, and a furan moiety that may contribute to its pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways. For instance, it has been noted for its potential inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
- Cellular Signaling : The presence of the cyclopentylamino group suggests that the compound might modulate signaling pathways related to cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.
Anticancer Activity
Several studies have investigated the anticancer properties of similar pyrimidine derivatives. For example, compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For instance, compounds structurally related to this one have demonstrated IC50 values ranging from 0.84 to 1.39 μM against COX-2 inhibition, highlighting their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Cytotoxicity | Reduced viability in cancer cells |
Case Studies
-
Case Study 1: Anticancer Potential
- A study evaluated the effects of similar pyrimidine derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 1 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
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Case Study 2: Anti-inflammatory Mechanisms
- In a model of acute inflammation, administration of a related compound resulted in a marked decrease in PGE2 levels by over 80%, demonstrating its potential utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
